2-((4-Chloro-6-((3-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphobenzoic acid
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Overview
Description
2-((4-Chloro-6-((3-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphobenzoic acid is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are typically used in dyeing processes due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-((3-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphobenzoic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,5-dichloro-4-sulphophenylamine to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl to form the azo compound.
Triazine Ring Formation: The azo compound is then reacted with 4-chloro-6-((3-amino-4-sulphophenyl)amino)-1,3,5-triazine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulpho groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the azo compound.
Reduction Products: Amines formed from the reduction of the azo group.
Substitution Products: Derivatives with substituted chloro or sulpho groups.
Scientific Research Applications
Chemistry
The compound is used as a dye in various chemical processes due to its vivid color and stability.
Biology
In biological research, it can be used as a staining agent to visualize cellular components under a microscope.
Medicine
Industry
In the textile industry, it is used as a dye for fabrics due to its strong color and resistance to fading.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chloro-6-((3-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphobenzoic acid
- This compound
Uniqueness
The compound is unique due to its specific structure, which includes multiple functional groups such as azo, chloro, and sulpho groups. These functional groups contribute to its distinct chemical properties and applications.
Properties
CAS No. |
93858-80-1 |
---|---|
Molecular Formula |
C26H18Cl3N9O12S3 |
Molecular Weight |
851.0 g/mol |
IUPAC Name |
2-[[4-chloro-6-[3-[[1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]-5-sulfobenzoic acid |
InChI |
InChI=1S/C26H18Cl3N9O12S3/c1-10-21(22(39)38(37-10)18-8-15(28)20(9-14(18)27)53(48,49)50)36-35-17-6-11(2-5-19(17)52(45,46)47)30-25-32-24(29)33-26(34-25)31-16-4-3-12(51(42,43)44)7-13(16)23(40)41/h2-9,21H,1H3,(H,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,30,31,32,33,34) |
InChI Key |
NWKBXGLAOFKAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=C(C=C(C=C4)S(=O)(=O)O)C(=O)O)S(=O)(=O)O)C5=CC(=C(C=C5Cl)S(=O)(=O)O)Cl |
Origin of Product |
United States |
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